methyl {(3Z)-2-oxo-3-[2-({[(3,4,5-trimethoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate
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Overview
Description
METHYL 2-[(3E)-2-OXO-3-({2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is a complex organic compound that features a variety of functional groups, including an indole ring, amide linkages, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(3E)-2-OXO-3-({2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(3E)-2-OXO-3-({2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
METHYL 2-[(3E)-2-OXO-3-({2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[(3E)-2-OXO-3-({2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in oxidative stress pathways or inflammatory responses. The compound’s effects are mediated through the modulation of these pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(3,4,5-TRIMETHOXYPHENYL)ACETATE: Shares the trimethoxyphenyl group but lacks the indole and amide functionalities.
INDOLE-3-ACETIC ACID: Contains the indole core but differs in the side chain and functional groups.
Uniqueness
METHYL 2-[(3E)-2-OXO-3-({2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C23H24N4O8 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
methyl 2-[2-hydroxy-3-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C23H24N4O8/c1-32-16-9-13(10-17(33-2)21(16)35-4)22(30)24-11-18(28)25-26-20-14-7-5-6-8-15(14)27(23(20)31)12-19(29)34-3/h5-10,31H,11-12H2,1-4H3,(H,24,30) |
InChI Key |
UILKNOIYTWPHDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O |
Origin of Product |
United States |
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